1-(3-Phenylbutyl)piperidin-4-ol
Description
Properties
CAS No. |
2098011-86-8 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-(3-phenylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c1-13(14-5-3-2-4-6-14)7-10-16-11-8-15(17)9-12-16/h2-6,13,15,17H,7-12H2,1H3 |
InChI Key |
HHDDNXPKTPVWOQ-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCC(CC1)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(CCN1CCC(CC1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Substituent Position and Chain Length
RB-024 and RB-025 (Sphingosine Kinase Inhibitors)
- RB-024 : 1-(3-(4-Octylphenyl)propyl)piperidin-4-ol features a propyl linker with a 4-octylphenyl group.
- RB-025 : 1-(4-(4-Octylphenyl)butyl)piperidin-4-ol has a butyl linker and the same aryl group .
- Comparison: Extending the alkyl chain from propyl (RB-024) to butyl (RB-025) increases lipophilicity (logP: RB-024 = 5.2 vs. The target compound’s 3-phenylbutyl group lacks the octyl moiety, which may lower hydrophobicity while retaining aromatic interactions critical for binding.
RB-005 and RB-019 (SK1 Selectivity)
- RB-005 : 1-(4-Octylphenethyl)piperidin-4-ol shows 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2.
- RB-019 : 1-(4-Octylphenethyl)piperidin-3-ol has reduced selectivity (6.1-fold), highlighting the importance of the hydroxyl position .
- Replacing the octylphenethyl group with 3-phenylbutyl could alter selectivity due to reduced alkyl chain length and aryl substitution.
Aromatic and Heterocyclic Modifications
PIPD1 (Antimycobacterial Activity)
- PIPD1 : 4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol demonstrates potent activity against Mycobacterium tuberculosis by inhibiting MmpL3 .
- Comparison : The target compound’s 3-phenylbutyl group lacks halogenation but shares a benzyl-like moiety. This suggests that while aromaticity is retained, the absence of electron-withdrawing groups (e.g., -Cl, -CF₃) may reduce target binding affinity.
Dopamine Receptor Ligands
Pharmacological and Physicochemical Properties
CNS Penetrance Predictions
- CNS MPO and BBB Scores: Compounds like Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) are evaluated using CNS MPO (≥4.0) and BBB scores to predict brain penetrance. Analogous scoring for 1-(3-phenylbutyl)piperidin-4-ol would depend on its logP (estimated ~3.5), hydrogen-bond donors (1), and molecular weight (~263 g/mol), suggesting moderate CNS availability .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Preparation Methods
Synthetic Routes Overview
The synthesis of 1-(3-Phenylbutyl)piperidin-4-ol generally proceeds via two main strategies:
- Reduction of 1-(3-Phenylbutyl)-4-piperidone to the corresponding 4-piperidinol , or
- Alkylation of piperidin-4-ol derivatives with 3-phenylbutyl halides or equivalents.
Both approaches require careful control of reaction conditions to achieve high regioselectivity and yield.
Key Intermediate Preparation: N-Phenyl-4-piperidone and N-Phenyl-4-piperidinol
A relevant intermediate in the synthesis of substituted piperidin-4-ols is N-phenyl-4-piperidone and its reduced form N-phenyl-4-piperidinol. According to a detailed patent (CN110483376B), the preparation involves:
- Oxidation of N-phenyl-4-methyl-4-piperidinol in ethanethiol medium at 60–80 °C for 16–24 hours to yield N-phenyl-4-piperidinol.
- Subsequent heating and stirring at 60–80 °C for 2–3 hours, followed by filtration, distillation under reduced pressure, and recrystallization to obtain N-phenyl-4-piperidone.
This method emphasizes the use of ethanethiol as a reaction medium and controlled temperature to optimize yields and purity. The molar ratios of reactants (e.g., AlCl3 to N-phenyl-4-methyl-4-piperidinol at 1:1) and oxidants (CrO3) are critical parameters influencing the reaction outcome.
Alkylation Approaches for this compound
The introduction of the 3-phenylbutyl group onto the piperidine nitrogen can be achieved via nucleophilic substitution reactions using appropriate alkyl halides:
- General alkylation method: Reacting piperidin-4-ol or its derivatives with 3-phenylbutyl bromide or chloride under basic conditions (e.g., potassium carbonate as base) in polar aprotic solvents like acetone or acetonitrile.
- Catalytic additives such as potassium iodide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can enhance the alkylation efficiency by facilitating halide displacement.
For example, a related synthesis of 1-(alkyl)-3-phenylpiperidine derivatives involves refluxing the piperidine imide with dibromoalkanes and bases for extended periods (60–70 hours), followed by purification through column chromatography.
Reduction of 1-(3-Phenylbutyl)-4-piperidone to this compound
Selective reduction of the ketone group at the 4-position of 1-(3-phenylbutyl)-4-piperidone is a pivotal step to obtain the target piperidin-4-ol:
| Reagent | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Sodium borohydride (NaBH4) | Methanol, 0 °C to RT, 2 hours | This compound | ~90 | Mild, selective reduction of ketone |
| Lithium aluminum hydride (LiAlH4) | THF, reflux, 3-4 hours | Same as above | ~88 | More reactive, requires careful handling |
These hydride reductions are well-established for converting piperidones to piperidinols with high selectivity and yield.
Reaction Conditions and Optimization
- Temperature: Alkylation and oxidation reactions typically occur between 60–80 °C to balance reaction rate and selectivity.
- Reaction time: Extended reflux times (16–70 hours) are common for complete conversion in alkylation steps.
- Solvent choice: Polar aprotic solvents like acetone or dichloromethane facilitate nucleophilic substitution; methanol or THF are preferred for reductions.
- Catalysts and additives: DBU, KI, and bases like K2CO3 improve yields and reaction rates by enhancing nucleophilicity and halide leaving group activation.
Purification and Characterization
- Purification: Typically involves filtration, distillation under reduced pressure, recrystallization, and column chromatography using chloroform/methanol mixtures (e.g., 9.5:0.5 vol) to isolate pure products.
- Characterization: Structural confirmation is performed by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis to ensure correct substitution and stereochemistry.
Summary Table of Preparation Steps
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Phenylbutyl)piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine derivatives and aromatic precursors. For example, alkylation of piperidin-4-ol with 3-phenylbutyl halides under reflux in ethanol or dichloromethane, using bases like potassium carbonate to deprotonate the hydroxyl group. Catalysts such as palladium or nickel may enhance coupling efficiency. Reaction temperature (60–80°C) and time (12–24 hours) are critical for minimizing side products. Purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the hydroxyl proton (δ 1.5–2.5 ppm for piperidine protons, δ 4.0–4.5 ppm for -OH). Aromatic protons (δ 7.2–7.5 ppm) confirm phenyl substitution.
- IR : O-H stretch (~3200–3600 cm⁻¹), C-N stretch (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₅H₂₃NO. Fragmentation patterns (e.g., loss of the phenylbutyl chain) validate the structure .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methoxy substitution) impact the biological activity of this compound derivatives?
- Methodological Answer :
- Fluorination : Enhances lipophilicity and metabolic stability, as seen in fluorobenzyl-piperidine analogs (). Fluorine’s electron-withdrawing effects may alter receptor binding.
- Methoxy Groups : Increase steric hindrance and hydrogen-bonding capacity, potentially improving selectivity for neurological targets (e.g., GABA transporters) .
- Experimental Design : Use comparative SAR studies with analogs (e.g., 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol) to assess potency shifts in vitro (e.g., IC₅₀ assays) .
Q. What strategies can resolve contradictions in pharmacological data across studies, such as varying IC₅₀ values or conflicting receptor affinity results?
- Methodological Answer :
- Standardized Assays : Ensure consistent cell lines (e.g., HEK293 for GABA transporter studies) and buffer conditions (pH, temperature).
- Batch Purity Analysis : Use HPLC (>95% purity) to exclude impurities affecting activity.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in receptor affinity data. For example, stereochemical variations in the phenylbutyl chain may explain divergent results .
Q. How can factorial design optimize the synthesis of this compound, and which variables (e.g., solvent, temperature) are most influential?
- Methodological Answer :
- Variables : Solvent polarity (ethanol vs. DMF), temperature (40–100°C), and catalyst loading (0.1–5 mol%).
- Design : Use a 2³ factorial design to assess main effects and interactions. Response surface methodology (RSM) identifies optimal conditions (e.g., ethanol at 70°C with 2 mol% catalyst maximizes yield to ~85%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
